

# 5-Azidomethyl-uridine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Azidomethyl-uridine

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An In-depth Technical Guide to **5-Azidomethyl-uridine**

## Introduction

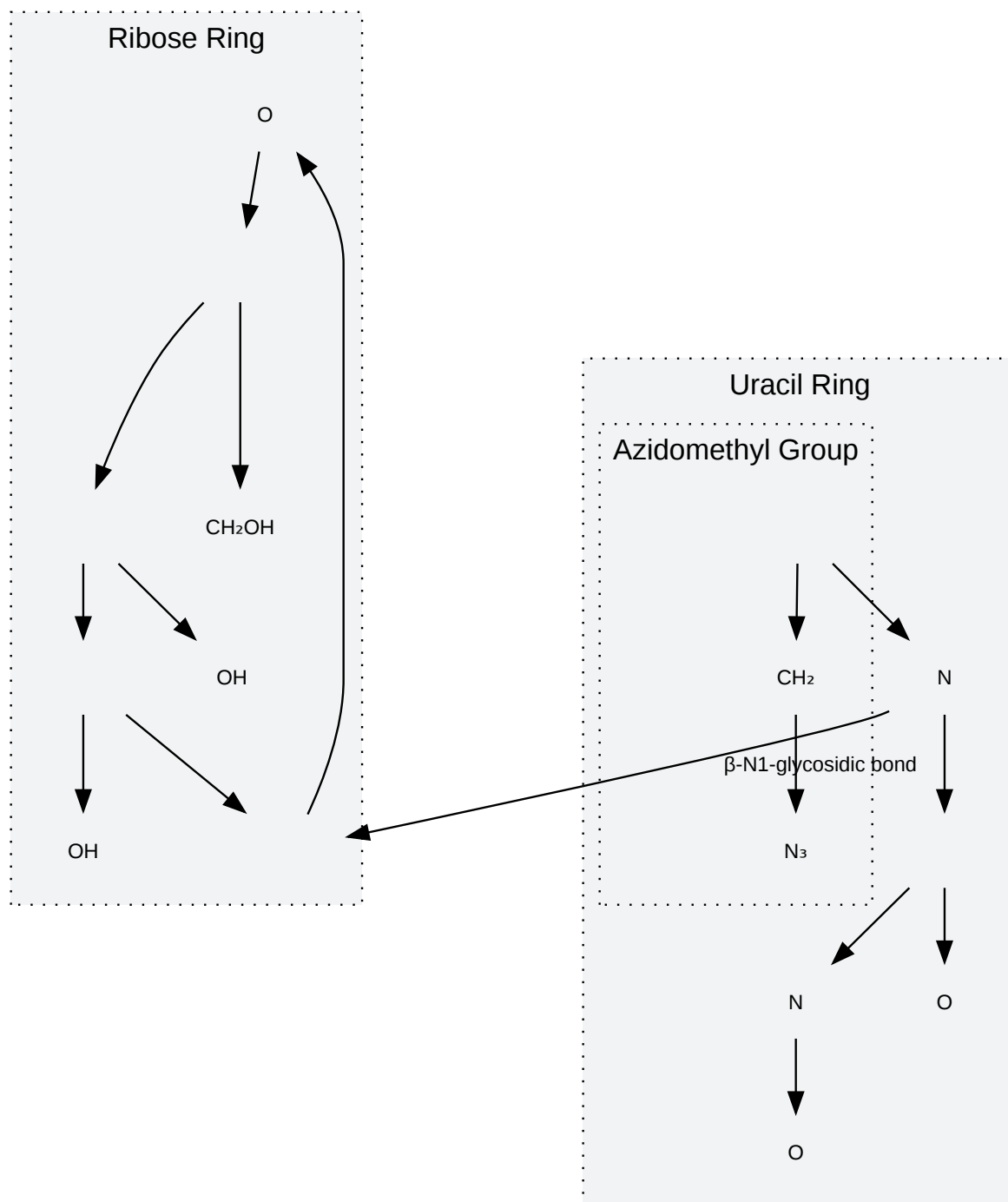
**5-Azidomethyl-uridine** and its deoxy-analog, 5-azidomethyl-2'-deoxyuridine (AmdU), are modified pyrimidine nucleosides that have garnered significant interest in various fields of biomedical research. The presence of a reactive azido group at the C5 position of the uracil base allows for its versatile use in bioconjugation reactions, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"<sup>[1][2][3]</sup>. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of **5-azidomethyl-uridine**, with a focus on its utility for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**5-Azidomethyl-uridine** is a synthetic derivative of the naturally occurring nucleoside, uridine. The key modification is the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an azidomethyl group (-CH<sub>2</sub>N<sub>3</sub>).

## Chemical Structure

## Chemical Structure of 5-Azidomethyl-uridine

[Click to download full resolution via product page](#)Caption: Chemical structure of **5-Azidomethyl-uridine**.

## Physicochemical Properties

The properties of **5-Azidomethyl-uridine** and its deoxy-analog are summarized below.

| Property           | 5-Azidomethyl-uridine                                                                                                                                    | 5-Azidomethyl-2'-deoxyuridine                                                                                                                      |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula  | C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>6</sub> <a href="#">[4]</a> <a href="#">[5]</a>                                                    | C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>5</sub> <a href="#">[6]</a> <a href="#">[7]</a>                                              |
| Molecular Weight   | 299.24 g/mol <a href="#">[4]</a> <a href="#">[5]</a>                                                                                                     | 283.24 g/mol <a href="#">[6]</a> <a href="#">[7]</a>                                                                                               |
| IUPAC Name         | 5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione <a href="#">[4]</a>                                     | 5-(azidomethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione <a href="#">[7]</a>                                      |
| CAS Number         | 24751-67-5 <a href="#">[4]</a>                                                                                                                           | 59090-48-1 <a href="#">[7]</a>                                                                                                                     |
| Appearance         | Solid <a href="#">[5]</a>                                                                                                                                | White to off-white solid <a href="#">[6]</a> <a href="#">[8]</a>                                                                                   |
| Solubility         | DMSO, methanol <a href="#">[6]</a> <a href="#">[8]</a>                                                                                                   |                                                                                                                                                    |
| Storage Conditions | Store at -20°C <a href="#">[6]</a> <a href="#">[8]</a>                                                                                                   |                                                                                                                                                    |
| SMILES             | <chem>C1=C(C(=O)NC(=O)N1[C@H]2C=CN(C(=O)O2)C@H(CO)CN=[N+]=[N-])</chem> <a href="#">[4]</a>                                                               | <chem>C1=NC(=O)NC(=O)N1[C@H]2C=CN(C(=O)O2)C@H(CO)CN=[N+]=[N-]</chem> <a href="#">[7]</a>                                                           |
| InChI              | InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6-,7-,9-/m1/s1 <a href="#">[4]</a> | InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7+,8+/m0/s1 <a href="#">[7]</a> |

## Synthesis

The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through multiple methods. One approach involves the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, leading to a mixture of mono- and ditosylated nucleosides, which are then converted to the corresponding azido

derivatives[9]. A more selective method involves the formation of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine as an intermediate, followed by the displacement of the bromo group with lithium azide and subsequent deacetylation[9].

## Biological Applications and Mechanisms of Action

**5-Azidomethyl-uridine** and its analogs are valuable tools in various biological applications due to their ability to be metabolically incorporated into nucleic acids and their utility in click chemistry.

### Metabolic Labeling of DNA and RNA

5-Azidomethyl-2'-deoxyuridine (AmdU) is cell-permeable and can be used as a substitute for thymidine analogs like BrdU and EdU to monitor de novo DNA synthesis during the S-phase of the cell cycle[6][8]. Cellular machinery recognizes AmdU and incorporates it into newly synthesized DNA[10][11]. The resulting azide-functionalized DNA can then be detected through click chemistry reactions with alkyne-modified reporters, such as fluorophores or biotin[6][8]. This allows for the visualization and purification of newly replicated DNA.

### Antiviral and Antineoplastic Activity

Derivatives of **5-azidomethyl-uridine** have demonstrated potential as both antiviral and anticancer agents[3]. 5-(azidomethyl)-2'-deoxyuridine has shown potent inhibitory effects against the replication of Herpes Simplex Virus type 1 (HSV-1)[3][9]. This activity is attributed to its phosphorylation by the viral thymidine kinase, leading to its incorporation into the viral DNA and subsequent chain termination[3]. Additionally, these compounds have exhibited inhibitory effects on the growth of murine Sarcoma 180 and L1210 cancer cell lines in culture[3][9].

### Radiosensitization

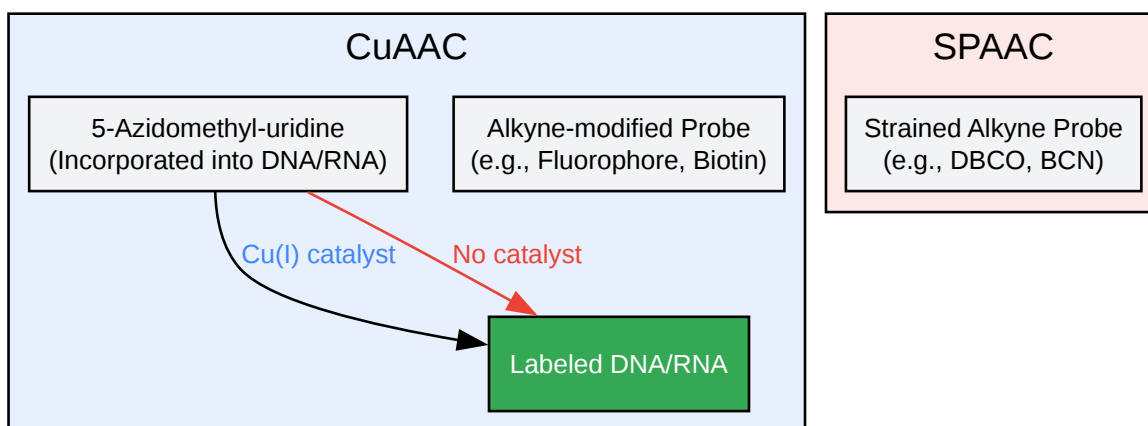
5-Azidomethyl-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy[2][3]. It is believed to demonstrate effective radiosensitization in tumor cells[2].

### Click Chemistry Applications

The azide group on **5-azidomethyl-uridine** is a key functional handle for click chemistry reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing terminal alkynes or strain-promoted alkyne-azide cycloaddition (SPAAC) with

molecules containing strained alkynes like DBCO or BCN<sup>[1][2]</sup>. This allows for the covalent attachment of various probes for detection, imaging, and purification.

### Click Chemistry Reactions of 5-Azidomethyl-uridine



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Caption: Click chemistry reactions involving **5-Azidomethyl-uridine**.

## Experimental Protocols

### Metabolic Labeling of DNA using 5-(Azidomethyl)-2'-deoxyuridine (AmdU)

This protocol outlines a general workflow for the metabolic labeling of DNA in cultured cells. Optimization for specific cell types and experimental conditions is recommended<sup>[10]</sup>.

Materials:

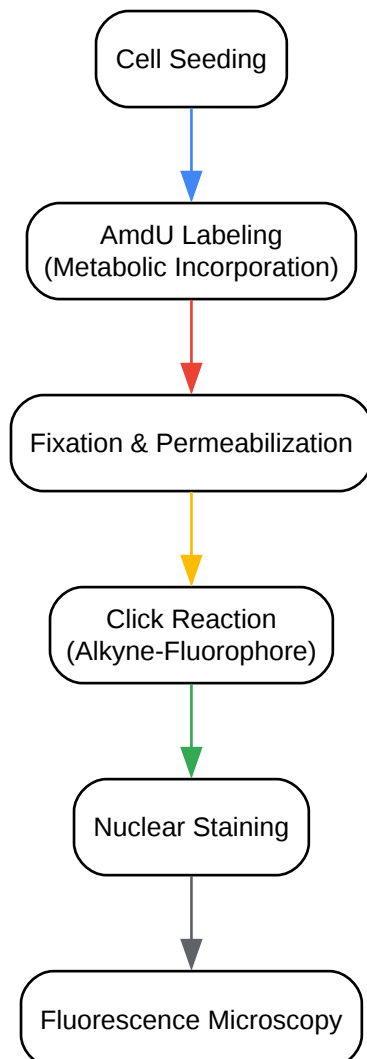
- Adherent or suspension cells in complete culture medium
- 5-(azidomethyl)-2'-deoxyuridine (AmdU)
- Phosphate-Buffered Saline (PBS)
- Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

- Wash Buffer (e.g., 3% Bovine Serum Albumin in PBS)
- Freshly prepared Click Reaction Cocktail:
  - Click Reaction Buffer (e.g., PBS)
  - Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
  - Copper (II) Sulfate ( $\text{CuSO}_4$ )
  - Reducing Agent (e.g., Sodium Ascorbate)
- Nuclear counterstain (e.g., Hoechst 33342)

#### Procedure:

- Cell Seeding: Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) at a density that avoids confluency during the experiment. Allow cells to adhere and resume proliferation[10].
- AmdU Labeling: Prepare a working solution of AmdU in complete culture medium (e.g., 10  $\mu\text{M}$ ). Replace the existing medium with the AmdU-containing medium and incubate for the desired duration (e.g., 2 hours) at 37°C in a  $\text{CO}_2$  incubator[10].
- Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. After another wash with PBS, permeabilize the cells with the permeabilization buffer[10].
- Click Reaction: Wash the cells with Wash Buffer. Prepare the Click Reaction Cocktail immediately before use. An example for a 500  $\mu\text{L}$  reaction is: 435  $\mu\text{L}$  of PBS, 10  $\mu\text{L}$  of  $\text{CuSO}_4$  stock, 5  $\mu\text{L}$  of Alkyne-fluorophore stock, and 50  $\mu\text{L}$  of Sodium Ascorbate stock. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light[10].
- Staining and Imaging: Remove the reaction cocktail and wash the cells with Wash Buffer. Stain the nuclei with a suitable counterstain. After final washes with PBS, mount the sample and image using a fluorescence microscope with appropriate filters[10].

## Workflow for Metabolic DNA Labeling with AmdU



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Caption: Experimental workflow for DNA metabolic labeling with AmdU.

## Conclusion

**5-Azidomethyl-uridine** and its derivatives are powerful chemical tools with broad applications in molecular biology, drug discovery, and diagnostics. Their ability to be metabolically incorporated into nucleic acids and subsequently detected or modified via highly efficient and specific click chemistry reactions provides researchers with a versatile platform for studying cellular processes, identifying potential therapeutic targets, and developing novel diagnostic

assays. The detailed understanding of their chemical properties and the availability of robust experimental protocols will continue to drive innovation in these fields.

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- To cite this document: BenchChem. [5-Azidomethyl-uridine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855054#5-azidomethyl-uridine-chemical-structure-and-properties]

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